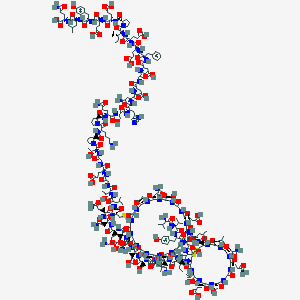
Aminoacetal
描述
1. Introduction to Aminoacetal
Aminoacetals are chemical compounds characterized by the presence of amino and acetal functional groups. They are often synthesized from aromatic aldehydes, secondary amines, and alcohols. Aminoacetals are valuable intermediates in organic synthesis, particularly in the formation of complex nitrogen-containing compounds.
2. Synthesis Analysis
- Aminoacetals are typically synthesized through condensation reactions involving aromatic aldehydes, secondary amines, and alcohols. This process leads to the formation of compounds like vicinal tertiary diamines under mild conditions using low valent titanium iodide species (Yoshimura & Mukaiyama, 2001).
3. Molecular Structure Analysis
- The molecular structure of aminoacetals is characterized by the presence of two oxygen–carbon single bonds at the same carbon atom. Structural analysis of these compounds, including their spectroscopic and structural characterization, has been conducted to understand their properties better (Jiang et al., 2023).
4. Chemical Reactions and Properties
- Aminoacetals undergo various chemical reactions, including reductive coupling to form vicinal tertiary diamines. They also participate in three-component reactions involving α-amino acids, p-quinone monoacetals, and diarylphosphine oxides (Wang et al., 2020).
5. Physical Properties Analysis
- The physical properties of aminoacetals, like other amino acids, can be analyzed through various techniques. Methods such as dielectric analysis, thermogravimetric analysis, differential scanning calorimetry, and powder X-ray diffraction analysis are employed to classify and understand the physical characteristics of these compounds (Matthews et al., 2008).
科学研究应用
1. Direct Asymmetric Reductive Amination of α-keto Acetals
- Methods of Application: The method involves ruthenium-catalyzed direct asymmetric reductive amination. The α-amino acetal products can be converted to the corresponding α-amino acids, amino alcohols, and other derivatives by convenient transformations .
- Results or Outcomes: The method provides an efficient and straightforward way to synthesize enantio-enriched N-unprotected α-amino acetals .
2. Application of Amino Acids in the Structural Modification of Natural Products
- Application Summary: Amino acids are used in the structural modification of natural products to improve their performance and minimize their adverse effects .
- Methods of Application: The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
- Results or Outcomes: The application of amino acids in the structural modification of natural products provides a theoretical basis for the structural modification of natural products in the future .
3. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4
- Application Summary: This paper describes the synthesis of enantiomeric (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .
- Methods of Application: The method applies the Petasis/Pomeranz–Fritsch–Bobbitt approach in which chiral oxazinone bearing acetal moiety was the key intermediate .
- Results or Outcomes: The method provides a retrosynthetic approach for the synthesis of enantiomeric (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .
4. Synthesis of Diverse α-Functionalized Amines
- Application Summary: This is a method for synthesizing diverse α-functionalized amines via direct asymmetric reductive amination of α-keto acetals .
- Methods of Application: The method involves ruthenium-catalyzed direct asymmetric reductive amination. The α-amino acetal products can be converted to the corresponding α-amino acids, amino alcohols, and other derivatives by convenient transformations .
- Results or Outcomes: The method provides an efficient and straightforward way to synthesize diverse α-functionalized amines .
5. Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid
- Application Summary: This paper describes the synthesis of enantiomeric (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .
- Methods of Application: The method applies the Petasis/Pomeranz–Fritsch–Bobbitt approach in which chiral oxazinone bearing acetal moiety was the key intermediate .
- Results or Outcomes: The method provides a retrosynthetic approach for the synthesis of enantiomeric (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .
6. Structural Modification of Natural Products
- Application Summary: Amino acids are used in the structural modification of natural products to improve their performance and minimize their adverse effects .
- Methods of Application: The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
- Results or Outcomes: The application of amino acids in the structural modification of natural products provides a theoretical basis for the structural modification of natural products in the future .
7. Synthesis of Diverse α-Functionalized Amines
- Application Summary: This is a method for synthesizing diverse α-functionalized amines via direct asymmetric reductive amination of α-keto acetals .
- Methods of Application: The method involves ruthenium-catalyzed direct asymmetric reductive amination. The α-amino acetal products can be converted to the corresponding α-amino acids, amino alcohols, and other derivatives by convenient transformations .
- Results or Outcomes: The method provides an efficient and straightforward way to synthesize diverse α-functionalized amines .
8. Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid
- Application Summary: This paper describes the synthesis of enantiomeric (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .
- Methods of Application: The method applies the Petasis/Pomeranz–Fritsch–Bobbitt approach in which chiral oxazinone bearing acetal moiety was the key intermediate .
- Results or Outcomes: The method provides a retrosynthetic approach for the synthesis of enantiomeric (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid .
9. Structural Modification of Natural Products
- Application Summary: Amino acids are used in the structural modification of natural products to improve their performance and minimize their adverse effects .
- Methods of Application: The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .
- Results or Outcomes: The application of amino acids in the structural modification of natural products provides a theoretical basis for the structural modification of natural products in the future .
安全和危害
未来方向
The future directions of aminoacetal research could involve the use of directed evolution, a powerful tool for protein engineering that functions by harnessing natural evolution, but on a shorter timescale . It enables the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications .
属性
IUPAC Name |
2,2-diethoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-3-8-6(5-7)9-4-2/h6H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKLEAOXCZIMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060945 | |
| Record name | 2,2-Diethoxyethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diethoxyethylamine | |
CAS RN |
645-36-3 | |
| Record name | Aminoacetaldehyde diethyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethoxyethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Diethoxyethylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19501 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanamine, 2,2-diethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Diethoxyethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-diethoxyethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHOXYETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/658AO12BQL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethanone, 1-tricyclo[3.2.1.02,7]oct-3-en-1-yl-, stereoisomer (9CI)](/img/structure/B48570.png)
![3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48575.png)


![Ethanone, 2,2'-[(4-methylphenyl)imino]bis[1-phenyl-](/img/structure/B48579.png)





![1-[4-[2-Bromoethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B48592.png)
![1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B48596.png)

